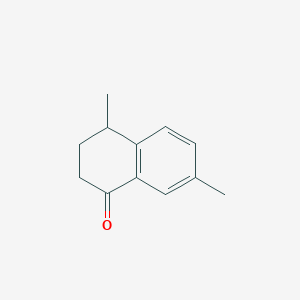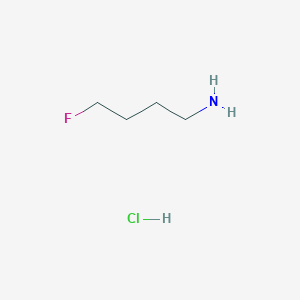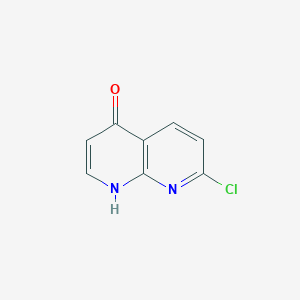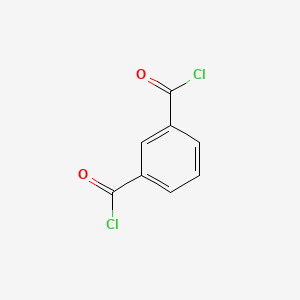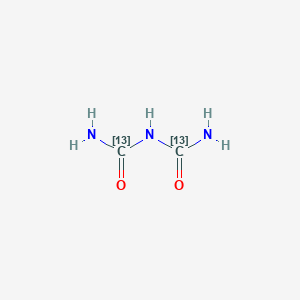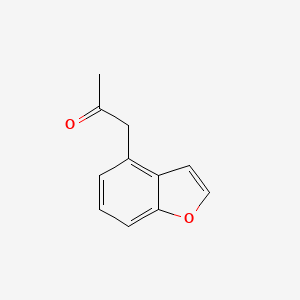
2-Propanone, 1-(4-benzofuranyl)-
Übersicht
Beschreibung
“2-Propanone, 1-(4-benzofuranyl)-” is an intermediate in the synthesis of 4-APB (Hydrochloride), a positional isomer of 6-APB (Hydrochloride). 6-APB is found in recreational drugs of abuse . The molecular weight is 174.2 and the molecular formula is C11H10O2 .
Synthesis Analysis
The synthesis of benzofuran derivatives has been a topic of interest in recent years. A complex benzofuran derivative is constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .
Molecular Structure Analysis
The molecular structure of “2-Propanone, 1-(4-benzofuranyl)-” is represented by the canonical SMILES: CC(=O)CC1=C2C=COC2=CC=C1 and the InChI: InChI=1S/C11H10O2/c1-8(12)7-9-3-2-4-11-10(9)5-6-13-11/h2-6H,7H2,1H3 .
Zukünftige Richtungen
Benzofuran and its derivatives are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications . This suggests that “2-Propanone, 1-(4-benzofuranyl)-” and similar compounds may have potential for future research and development in various fields, including pharmaceutical synthesis and material science investigations.
Wirkmechanismus
Target of Action
Benzofuran compounds, a class to which this compound belongs, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Mode of Action
Benzofuran derivatives have been found to have diverse pharmacological activities, indicating that they interact with various biological targets . For instance, some benzofuran derivatives have been found to inhibit acetylcholinesterase (AChE), a key enzyme involved in neurotransmission .
Biochemical Pathways
Benzofuran compounds are known to interact with various biochemical pathways due to their diverse biological activities .
Pharmacokinetics
The compound’s solubility in dichloromethane, ethyl acetate, and methanol suggests that it may have good bioavailability.
Result of Action
Benzofuran compounds have been found to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Action Environment
The compound’s stability at -20°c suggests that it may be sensitive to temperature.
Biochemische Analyse
Biochemical Properties
2-Propanone, 1-(4-benzofuranyl)- plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, benzofuran derivatives, including 2-Propanone, 1-(4-benzofuranyl)-, have been shown to inhibit certain enzymes involved in oxidative stress pathways, thereby exhibiting antioxidant properties . The compound’s interaction with these enzymes helps in reducing oxidative damage in cells. Additionally, 2-Propanone, 1-(4-benzofuranyl)- has been found to interact with proteins involved in cell signaling pathways, modulating their activity and influencing cellular responses.
Cellular Effects
2-Propanone, 1-(4-benzofuranyl)- exerts various effects on different types of cells and cellular processes. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can activate or inhibit specific signaling pathways, leading to changes in gene expression and subsequent alterations in cellular functions. In cancer cells, 2-Propanone, 1-(4-benzofuranyl)- has demonstrated anti-tumor activity by inducing apoptosis and inhibiting cell proliferation . Moreover, the compound’s antioxidant properties help protect cells from oxidative stress, thereby maintaining cellular homeostasis.
Molecular Mechanism
The molecular mechanism of action of 2-Propanone, 1-(4-benzofuranyl)- involves several key processes. The compound binds to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, 2-Propanone, 1-(4-benzofuranyl)- can inhibit the activity of enzymes involved in oxidative stress pathways, reducing the production of reactive oxygen species and preventing cellular damage . Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cell survival, proliferation, and apoptosis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Propanone, 1-(4-benzofuranyl)- have been studied over time to understand its stability, degradation, and long-term effects on cellular function. The compound has shown good stability under various experimental conditions, with minimal degradation over time. Long-term studies have revealed that 2-Propanone, 1-(4-benzofuranyl)- can maintain its biological activity and continue to exert its effects on cells, such as reducing oxidative stress and inhibiting cell proliferation . These findings suggest that the compound has potential for long-term therapeutic applications.
Dosage Effects in Animal Models
The effects of 2-Propanone, 1-(4-benzofuranyl)- vary with different dosages in animal models. At lower doses, the compound has been found to exhibit beneficial effects, such as reducing oxidative stress and inhibiting tumor growth . At higher doses, 2-Propanone, 1-(4-benzofuranyl)- may cause toxic or adverse effects, including liver and kidney damage. These findings highlight the importance of determining the optimal dosage for therapeutic applications to maximize the compound’s benefits while minimizing potential risks.
Metabolic Pathways
2-Propanone, 1-(4-benzofuranyl)- is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound undergoes metabolic transformations, leading to the formation of metabolites that may also exhibit biological activity . For instance, the compound can be metabolized by cytochrome P450 enzymes, resulting in the production of reactive intermediates that can further interact with cellular biomolecules. These metabolic pathways play a crucial role in determining the compound’s overall biological effects and its potential therapeutic applications.
Transport and Distribution
The transport and distribution of 2-Propanone, 1-(4-benzofuranyl)- within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cells, 2-Propanone, 1-(4-benzofuranyl)- can bind to intracellular proteins, influencing its localization and accumulation. The compound’s distribution within tissues is also influenced by factors such as blood flow, tissue permeability, and binding to plasma proteins.
Subcellular Localization
The subcellular localization of 2-Propanone, 1-(4-benzofuranyl)- is critical for its activity and function. The compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, 2-Propanone, 1-(4-benzofuranyl)- may localize to the mitochondria, where it can exert its antioxidant effects by reducing mitochondrial oxidative stress. The compound’s localization within cells is essential for its ability to modulate cellular processes and exert its biological effects.
Eigenschaften
IUPAC Name |
1-(1-benzofuran-4-yl)propan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O2/c1-8(12)7-9-3-2-4-11-10(9)5-6-13-11/h2-6H,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOASYUORERLZBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1=C2C=COC2=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
286836-33-7 | |
| Record name | 1-(1-benzofuran-4-yl)propan-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




